N-(2-bromo-4-methylphenyl)-3,3-diphenylpropanamide
Overview
Description
N-(2-bromo-4-methylphenyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C22H20BrNO and its molecular weight is 394.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.07283 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antipathogenic Activity
N-(2-bromo-4-methylphenyl)-3,3-diphenylpropanamide may have applications similar to its related compounds in the synthesis of acylthioureas with significant antipathogenic activities. These derivatives have demonstrated potential in the development of novel antimicrobial agents, particularly showing antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of bromide and other halogen atoms in the molecular structure is correlated with enhanced antipathogenic activity, suggesting a potential research avenue for this compound in this field (Limban, Marutescu, & Chifiriuc, 2011).
Photocyclization Research
The photochemical behaviors of this compound and its analogs are of interest in the study of novel intramolecular photocyclization processes. These reactions can lead to the formation of unique cyclic compounds, which have implications for the development of new pharmaceuticals and materials. The exploration of photocyclization mechanisms, especially those involving hydrogen abstraction and electrocyclic ring closure, can provide valuable insights into complex organic reactions and synthetic strategies (Nishio, Koyama, Sasaki, & Sakamoto, 2005).
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3,3-diphenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO/c1-16-12-13-21(20(23)14-16)24-22(25)15-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,19H,15H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMSLDGMDCGNHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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